molecular formula C24H51ClSi B8346993 Trioctylchlorosilane CAS No. 18768-14-4

Trioctylchlorosilane

Cat. No. B8346993
M. Wt: 403.2 g/mol
InChI Key: HZSATSWHBKSURR-UHFFFAOYSA-N
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Patent
US04595777

Procedure details

Utilizing the apparatus of Examples 1-5, 50 millimoles of sodium chloride, 100 millimoles of tri-n-octylaluminum, and 73 millimoles of tetrachlorosilane were reacted for 4 hours at 180° C. The analysis utilized in Examples 1-5 revealed that 62.9 mole percent tetraoctylsilane and 6.8 mole percent trioctylchlorosilane were produced based on tetrachlorosilane as the limiting reagent.
Quantity
50 mmol
Type
reactant
Reaction Step One
Quantity
100 mmol
Type
reactant
Reaction Step Two
Quantity
73 mmol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Cl-].[Na+].C([Al](CCCCCCCC)CCCCCCCC)CCCCCCC.[Cl:28][Si](Cl)(Cl)Cl.[CH2:33]([Si:41](CCCCCCCC)([CH2:50][CH2:51][CH2:52][CH2:53][CH2:54][CH2:55][CH2:56][CH3:57])[CH2:42][CH2:43][CH2:44][CH2:45][CH2:46][CH2:47][CH2:48][CH3:49])[CH2:34][CH2:35][CH2:36][CH2:37][CH2:38][CH2:39][CH3:40]>>[CH2:33]([Si:41]([CH2:50][CH2:51][CH2:52][CH2:53][CH2:54][CH2:55][CH2:56][CH3:57])([CH2:42][CH2:43][CH2:44][CH2:45][CH2:46][CH2:47][CH2:48][CH3:49])[Cl:28])[CH2:34][CH2:35][CH2:36][CH2:37][CH2:38][CH2:39][CH3:40] |f:0.1|

Inputs

Step One
Name
Quantity
50 mmol
Type
reactant
Smiles
[Cl-].[Na+]
Step Two
Name
Quantity
100 mmol
Type
reactant
Smiles
C(CCCCCCC)[Al](CCCCCCCC)CCCCCCCC
Step Three
Name
Quantity
73 mmol
Type
reactant
Smiles
Cl[Si](Cl)(Cl)Cl
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCCCCCC)[Si](CCCCCCCC)(CCCCCCCC)CCCCCCCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
were reacted for 4 hours at 180° C
Duration
4 h

Outcomes

Product
Name
Type
product
Smiles
C(CCCCCCC)[Si](Cl)(CCCCCCCC)CCCCCCCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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